N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Properties
Molecular Formula |
C15H11F2NO3 |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C15H11F2NO3/c16-10-4-2-5-11(13(10)17)18-15(19)9-3-1-6-12-14(9)21-8-7-20-12/h1-6H,7-8H2,(H,18,19) |
InChI Key |
HRYYWCLDHLIJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the condensation reaction of 2,3-difluoroaniline with a suitable benzodioxine derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares structural similarities but differs in the presence of a fluorobenzamide group.
N-(2,3-Difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(2,3-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
